molecular formula C4H7NO2 B139241 (S)-4-aminodihydrofuran-2(3H)-one CAS No. 152580-30-8

(S)-4-aminodihydrofuran-2(3H)-one

Cat. No.: B139241
CAS No.: 152580-30-8
M. Wt: 101.1 g/mol
InChI Key: IFDRUMHFSJJIGX-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-aminodihydrofuran-2(3H)-one is a chiral compound with significant potential in various scientific fields. It is a derivative of dihydrofuran, characterized by the presence of an amino group and a lactone ring. The compound’s unique structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-aminodihydrofuran-2(3H)-one typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by cyclization to form the lactone ring. One common method includes the reduction of 4-nitrodihydrofuran-2(3H)-one using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow technology also minimizes the risk of side reactions and allows for the efficient handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-4-aminodihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, diols, and substituted amino compounds. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

(S)-4-aminodihydrofuran-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (S)-4-aminodihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the lactone ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The compound’s ability to inhibit enzyme activity or modulate receptor function makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    ®-4-aminodihydrofuran-2(3H)-one: The enantiomer of (S)-4-aminodihydrofuran-2(3H)-one, with similar chemical properties but different biological activity.

    4-aminotetrahydrofuran-2(3H)-one: A structurally similar compound with an additional hydrogen atom, leading to different reactivity and applications.

    4-aminodihydropyran-2(3H)-one: A related compound with a six-membered ring, exhibiting different chemical and biological properties.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino group and a lactone ring. This combination of functional groups allows for a wide range of chemical modifications and applications. The compound’s ability to interact with various molecular targets also sets it apart from similar compounds, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

(4S)-4-aminooxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDRUMHFSJJIGX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.